N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused with a 2-oxo-1,2-dihydropyridinone scaffold. The 4-ethoxyphenyl group is linked via an acetamide bridge, while the oxadiazole ring is substituted with a 3-methylphenyl group. Its synthesis involves multi-step reactions, including trityl protection, palladium-catalyzed hydrogenation, and deprotection steps, as detailed in . Nuclear magnetic resonance (NMR) data confirmed structural integrity, with purity validated through crystallization.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-20-10-8-19(9-11-20)25-21(29)15-28-14-18(7-12-22(28)30)24-26-23(27-32-24)17-6-4-5-16(2)13-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQIZBZXTDSGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and suitable reagents to attach the ethoxyphenyl group to the intermediate compound.
Formation of the final compound: The final step involves the coupling of the intermediate compounds to form this compound under controlled conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a starting point for the development of bioactive molecules. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions.
Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Moieties
- N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide (): Structural Features: A 1,2,4-triazol-5-one core with cyclopropyl and pyridinyl substituents, linked to a dichlorophenoxyacetamide group. Key Differences: Replaces the oxadiazole ring with a triazolone, introducing a cyclopropyl group and chlorine atoms. The dichlorophenoxy group may enhance lipophilicity compared to the ethoxyphenyl group in the target compound. Implications: Chlorine atoms could improve membrane permeability but may increase metabolic instability .
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide (): Structural Features: A triazolylsulfanyl bridge connects the ethoxyphenyl and pyridinyl groups to a 2-methylphenylacetamide. The 2-methylphenyl group may sterically hinder target engagement compared to the dihydropyridinone in the target compound. Implications: Sulfanyl groups can enhance antioxidant activity but may reduce metabolic stability .
Hydroxyacetamide Derivatives with Antiproliferative Activity ():
- General Structure: Hydroxyacetamides conjugated with triazole-oxazolone hybrids. Key Differences: Oxazolone and triazole rings replace the oxadiazole and dihydropyridinone. The hydroxyacetamide moiety introduces hydrogen-bonding capacity. Implications: Hydroxy groups may improve solubility but could limit blood-brain barrier penetration. Antiproliferative activity in these analogs suggests the target compound’s oxadiazole-dihydropyridinone system might offer comparable or superior efficacy .
Sulfanyl-Linked Acetamides ():
- Example : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
- Structural Features : Ethyl and pyridinyl substituents on a triazole ring, linked via sulfanyl to a chlorinated phenylacetamide.
- Key Differences : Chlorine and methoxy groups enhance electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature in the target compound.
- Implications : Chlorine substituents often improve target affinity but may increase toxicity risks .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Oxadiazole ring : Known for various biological activities.
- Dihydropyridinone moiety : Associated with neuroprotective and anticancer properties.
- Ethoxy and methylphenyl substitutions : Potentially enhance lipophilicity and biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or inflammatory responses.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular pathways.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds often exhibit significant anticancer activity. For instance:
- A study demonstrated that similar oxadiazole derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties:
- It showed promising results against various bacterial strains in vitro, suggesting potential as an antibacterial agent.
Immunomodulatory Effects
The compound may also exhibit immunomodulatory effects:
- Similar compounds have been reported to influence immune responses by regulating cytokine production and lymphocyte activation .
Study on Anticancer Activity
In a recent study assessing the anticancer potential of oxadiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| N-(4-Ethoxyphenyl)-... | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
This study highlighted the effectiveness of the compound in inducing apoptosis in cancer cells and inhibiting their proliferation.
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The results indicated that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
